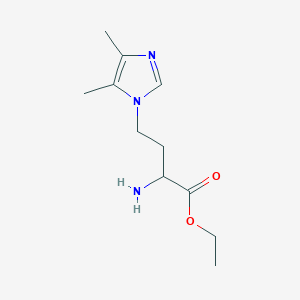

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate

Description

Ethyl 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanoate is a heterocyclic ester featuring an imidazole ring substituted with methyl groups at positions 4 and 5, linked to a butanoate backbone with an amino group at the α-carbon. This compound combines functional groups that confer unique physicochemical properties, such as hydrogen-bonding capacity (via the amino group) and lipophilicity (via the ethyl ester and imidazole ring).

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4,5-dimethylimidazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12)5-6-14-7-13-8(2)9(14)3/h7,10H,4-6,12H2,1-3H3 |

InChI Key |

KAUZASOZXYALKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C=NC(=C1C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives or alcohols from ester reduction.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Structural Analogues from the Benzoimidazole Family

Example Compound: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, Yuan and Zhu, 2020)

- Key Differences: Core Heterocycle: The target compound contains a 4,5-dimethylimidazole ring, whereas Compound 2 uses a benzo[d]imidazole scaffold fused with a benzene ring. Substituents: Compound 2 includes a benzyl-hydroxyethylamine side chain, enhancing steric bulk and polarity compared to the simpler dimethylimidazole in the target compound. Amino Group Position: The target’s amino group is at the α-carbon of the butanoate chain, while Compound 2’s amino group is part of a tertiary amine in the side chain.

Simple Esters in Volatility Studies

Example Compounds: Ethyl hexanoate, ethyl isovalerate, and ethyl octanoate (Molecules, 2015; Int. J. Mol. Sci., 2012)

- Key Differences: Volatility: Simple esters like ethyl hexanoate (peak 9, Molecules, 2015) are highly volatile and degrade rapidly during washings , whereas the target compound’s imidazole and amino groups likely reduce volatility due to increased molecular weight and hydrogen-bonding interactions. Functional Complexity: The target compound’s heterocyclic and amino groups enable diverse reactivity (e.g., coordination with metal ions or participation in acid-base reactions), unlike the inert alkyl chains of simple esters.

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

Notes:

- Solubility: The target compound’s amino group enhances solubility in polar solvents (e.g., water or methanol) compared to non-polar esters like ethyl hexanoate.

- Stability : The imidazole ring may confer thermal stability, contrasting with the degradation observed in simple esters during repeated washings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.